molecular formula C29H33NO5 B609872 Pd-1/pd-l1 inhibitor 1 CAS No. 1675201-83-8

Pd-1/pd-l1 inhibitor 1

Numéro de catalogue B609872
Numéro CAS: 1675201-83-8
Poids moléculaire: 475.585
Clé InChI: ZBOYJODMIAUJHH-SANMLTNESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PD-1/PD-L1 inhibitor 1 is a type of drug that blocks the interaction between PD-1 and PD-L1 proteins . These proteins are immune checkpoint proteins present on the surface of cells . The interaction of these proteins is involved in the suppression of the immune system . PD-1/PD-L1 inhibitors are emerging as a front-line treatment for several types of cancer .


Synthesis Analysis

The synthesis of PD-1/PD-L1 inhibitors involves complex chemical processes . For example, a series of novel derivatives featuring a difluoromethyleneoxy linkage were designed . Compound 43 was identified as the most promising PD-1/PD-L1 inhibitor with an IC50 value of 10.2 nM in the HTRF assay .


Molecular Structure Analysis

The molecular structure of PD-1/PD-L1 inhibitors is complex and varies depending on the specific inhibitor . For instance, biphenyl derivatives are small-molecule inhibitors of PD-1/PD-L1 with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .


Chemical Reactions Analysis

The chemical reactions involved in the action of PD-1/PD-L1 inhibitors are complex and involve multiple steps . For instance, the synthesis of difluoromethyleneoxy derivatives involves reactions with Pd(PPh3)4, Na2CO3, dioxane, H2O, and other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of PD-1/PD-L1 inhibitors vary depending on the specific inhibitor. For instance, this compound blocks the PD-1/PD-L1 interaction with an IC50 of 6 nM in a cell-free HTRF assay .

Applications De Recherche Scientifique

  • Immune Escape in Cancers : The PD-1/PD-L1 axis plays a critical role in promoting immune escape in cancers. Pathologists have a pivotal role in guiding the use of anti-PD-1/PD-L1 therapies in FDA-approved clinical settings, especially for melanoma and non-small cell lung cancer (Frydenlund & Mahalingam, 2017).

  • Bibliometric Analysis in Esophageal Cancer : A bibliometric study summarized trends in anti-PD-1/PD-L1 immunotherapy for esophageal cancer, identifying research frontiers and future directions for neoadjuvant immunotherapy and biomarker development (Yang & Wang, 2022).

  • Scientometrics and Patentometrics : A study highlighted the trends in scientific research and technological development of antineoplastics targeting PD-1/PD-L1, revealing various focus areas including immune escape mechanism and drug design (Zhang et al., 2020).

  • Orally Active Small Molecule PD-L1 Inhibitor : Research into orally active small molecule PD-L1 inhibitors, like Max-10181, showed similar efficacy to Durvalumab in specific cancer models, indicating different therapeutic applications in clinics (Wang et al., 2019).

  • Role as Predictive Biomarker : PD-L1 expression as a predictive biomarker was analyzed in the context of the European Medicines Agency's review of atezolizumab, an anti-PD-L1 monoclonal antibody, highlighting the need for more research in this area (Araujo-Fernandez et al., 2020).

  • Nintedanib and PD-L1 Blockade Synergy : Nintedanib, when combined with αPD-L1, showed significant antitumor and antimetastatic effects. It enhanced immune checkpoint inhibitor therapy responses and activated the tumor immune microenvironment (Tu et al., 2022).

  • PD-1 Pathway Blockade in Melanoma : Long-term survival data of patients with advanced melanoma treated with nivolumab highlighted the importance of PD-1 pathway blockade in melanoma treatment (McDermott et al., 2014).

  • Biology and Treatment of Brain Metastases : The role of immune checkpoint inhibitors in treating brain metastases, particularly in cancers like melanoma and NSCLC, was reviewed, focusing on the challenges and potential treatment targets in the immune microenvironment (Berghoff et al., 2016).

Safety and Hazards

PD-1/PD-L1 inhibitors can lead to an increased risk of cardiovascular toxicities, including hypertension, hypotension, arrhythmia, and myocarditis . Other potential side effects include immune-related adverse events .

Orientations Futures

The future of PD-1/PD-L1 inhibitors lies in combination therapies . Combining PD-1/PD-L1 inhibitors with other therapies, such as chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, and more, has shown promising results . Furthermore, research into inhibitors targeting novel immune checkpoints is an important direction for future research .

Propriétés

IUPAC Name

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOYJODMIAUJHH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What makes PD-1/PD-L1 inhibitors a promising treatment avenue for urothelial carcinoma, particularly in the context of DNA damage response?

A1: While platinum-based chemotherapy has been the standard treatment for urothelial carcinoma, identifying predictive biomarkers for treatment response has been challenging. Recent research using high-throughput sequencing technologies has revealed a high prevalence of molecular alterations in DNA damage response and repair (DDR) genes within this cancer type []. Interestingly, these alterations might correlate with sensitivity not only to platinum-based therapies but also to immune checkpoint blockade, including PD-1/PD-L1 inhibitors []. This suggests that targeting the DDR pathway in conjunction with immunotherapy could be a promising therapeutic strategy. Further research is needed to fully elucidate the interplay between DDR alterations and response to PD-1/PD-L1 inhibition in urothelial carcinoma.

Q2: What are the current challenges in utilizing PD-1/PD-L1 inhibitors for urothelial carcinoma treatment?

A2: Although demonstrating promising results, a considerable number of urothelial carcinoma patients do not respond effectively to anti-PD-1/PD-L1 therapy []. Identifying reliable biomarkers that can predict treatment response is crucial for maximizing the benefit to patients while minimizing unnecessary exposure to potential side effects. Additionally, research is ongoing to understand the mechanisms behind resistance to these therapies and explore novel immune checkpoint molecules as potential therapeutic targets []. Combining immunotherapy with other treatment modalities, such as chemotherapy or radiotherapy, is also being actively investigated to enhance treatment efficacy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.